molecular formula C7H7NO B1311750 4-Methylpyridine-2-carbaldehyde CAS No. 53547-60-7

4-Methylpyridine-2-carbaldehyde

Cat. No.: B1311750
CAS No.: 53547-60-7
M. Wt: 121.14 g/mol
InChI Key: UAKMHSRHDUBNJR-UHFFFAOYSA-N
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Description

. It is a derivative of pyridine, where a methyl group is attached to the fourth position and an aldehyde group is attached to the second position of the pyridine ring. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.

Biochemical Analysis

Biochemical Properties

4-Methylpyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound can act as a substrate for aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of aldehydes in biological systems. Additionally, this compound can form Schiff bases with amino acids and proteins, leading to the formation of imine derivatives that are important in various biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in signal transduction. This can result in changes in gene expression patterns and metabolic fluxes within the cell. Furthermore, this compound has been observed to induce oxidative stress in cells, which can impact cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. It can react with nucleophilic groups, such as amino and thiol groups, in proteins and enzymes. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit aldehyde dehydrogenase by forming a covalent adduct with the active site cysteine residue, thereby preventing the enzyme from catalyzing its reaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidizing agents. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity. In in vitro studies, the compound’s effects on cells can be observed over several days, with changes in cell viability, proliferation, and gene expression being noted .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with hepatotoxicity, characterized by liver damage and elevated levels of liver enzymes. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal model. Toxic or adverse effects, such as oxidative stress and inflammation, are more pronounced at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenase to form 4-methylpyridine-2-carboxylic acid. This metabolic conversion is essential for the detoxification and elimination of the compound from the body. The compound can also participate in the formation of Schiff bases with amino acids, leading to the production of imine derivatives that are further metabolized by various enzymes. These metabolic pathways are crucial for maintaining cellular homeostasis and preventing the accumulation of toxic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. For instance, it can bind to albumin in the bloodstream, which aids in its distribution to various tissues. The localization and accumulation of this compound within cells can be influenced by its interactions with intracellular proteins and organelles .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization can affect its activity and function, as it may interact with different biomolecules in each compartment. For example, in the nucleus, this compound can interact with transcription factors and influence gene expression, while in the mitochondria, it may impact oxidative phosphorylation and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpyridine-2-carbaldehyde can be synthesized through the reaction of pyridine formaldehyde with methyl acetone . The reaction efficiency can be enhanced by adding suitable catalysts and solvents during the process.

Industrial Production Methods: Industrial production of this compound typically involves the use of optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: 4-Methylpyridine-2-carboxylic acid.

    Reduction: 4-Methylpyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methylpyridine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylpyridine-2-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved vary depending on the specific context of its use, such as enzyme inhibition or coordination with metal ions.

Comparison with Similar Compounds

    2-Formylpyridine (Pyridine-2-carboxaldehyde): Similar structure but without the methyl group at the fourth position.

    3-Formylpyridine (Pyridine-3-carboxaldehyde): Similar structure but with the aldehyde group at the third position.

    4-Formylpyridine (Pyridine-4-carboxaldehyde): Similar structure but without the methyl group at the fourth position.

Uniqueness: 4-Methylpyridine-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the pyridine ring, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKMHSRHDUBNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968306
Record name 4-Methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53547-60-7
Record name 4-Methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53547-60-7
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Synthesis routes and methods I

Procedure details

Diisobutyl aluminium hydride in toluene (1.5 M, 43.5 ml, 65 mmol) was added dropwise to a solution of 2-cyano-4-methylpyridine (7.0 g, 59 mmol) in dichloromethane (180 ml) at −78° C., and the mixture was stirred at the same temperature for 2 hrs. The reaction mixture was combined with concentrated hydrochloric acid (28 ml) and water (112 ml), and the water layer and the organic layer were separated. The organic layer was extracted with 2 N hydrochloric acid. The water layer was combined, neutralized with sodium hydrogen carbonate and extracted with diethyl ether. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the titled compound (2.7 g, 37%).
Quantity
0 (± 1) mol
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43.5 mL
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7 g
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180 mL
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28 mL
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112 mL
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Yield
37%

Synthesis routes and methods II

Procedure details

To a solution of 2-cyano-4-methylpyridine-N-oxide (3.29 g, 0.0279 mol) in 164 mL of methylene chloride at -78° C. was added 27.6 mL of DIBAL(H) and the mixture was stirred at -78 ° C. for 2 h. To the above mixture was added 13 mL of HCl (conc.) and 52 mL of water, and the mixture was warmed to room temperature. To the aqueous layer was added sodium bicarbonate solution, the solution was extracted with ether, and the combined organic layer was concentrated in vacuo. The residue was purified by chromatography on silica (ether) to afford 0.5 g (14.8%) of 4-methylpyridine-2-carboxaldehyde, as an oil.
Quantity
3.29 g
Type
reactant
Reaction Step One
[Compound]
Name
DIBAL(H)
Quantity
27.6 mL
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reactant
Reaction Step One
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164 mL
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solvent
Reaction Step One
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Quantity
13 mL
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reactant
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52 mL
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reactant
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

In a manner similar to that described for the preparation of 4-cyano-2-pyridinecarboxaldehyde, 2-hydroxymethyl-4-methylpyridine (2.60 g, 21.14 mmol) provided 2.0 g (78%) of the 4-methyl-2-pyridinecarboxaldehyde.
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0 (± 1) mol
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2.6 g
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Synthesis routes and methods IV

Procedure details

4-Methyl-pyridine-2-carbaldehyde (433 mg, 71.5%) was obtained from 0.25 M 4-methyl-2-pyridinylmagnesium bromide of THF solution (20 mL, 5 mmol) with DMF (0.773 mL, 10 mmol) at room temperature under argon.
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0 (± 1) mol
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20 mL
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0.773 mL
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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